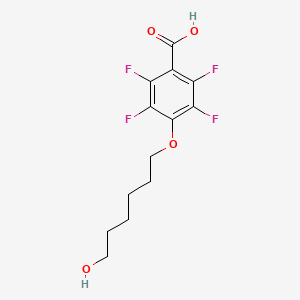

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

描述

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a tetrafluorinated aromatic core, a 6-hydroxyhexyloxy chain at the para position, and a carboxylic acid group. The tetrafluorination pattern enhances the compound’s acidity compared to non-fluorinated analogs (pKa ~5–6 range) due to electron-withdrawing effects .

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-(6-hydroxyhexoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O4/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-18/h18H,1-6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMXXHWZNZNGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650740 | |

| Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-70-6 | |

| Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 2,3,5,6-tetrafluorophenol.

Etherification: The hydroxy group of the fluorinated benzene is reacted with 6-bromohexanol under basic conditions to form the 6-hydroxyhexyloxy group.

Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

化学反应分析

Types of Reactions

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

科学研究应用

Organic Synthesis

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is utilized as a building block in organic synthesis. Its unique fluorinated structure allows for enhanced reactivity and selectivity in various chemical reactions. It can serve as a precursor for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Material Science

The compound is employed in material science for creating functional materials with specific properties. Its fluorinated nature imparts hydrophobic characteristics, making it suitable for applications in coatings and surface treatments that require water-repellent properties.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for the development of new analytical methods. Its ability to form stable complexes with various metal ions can be exploited in the detection and quantification of these ions in environmental samples.

Case Study 1: Synthesis of Fluorinated Ligands

A study demonstrated the use of this compound in synthesizing novel ligands for metal complexes. The resulting complexes exhibited enhanced catalytic activity compared to their non-fluorinated counterparts. This finding underscores the importance of fluorination in modifying the electronic properties of ligands for catalysis .

Case Study 2: Development of Hydrophobic Coatings

Research conducted on the application of this compound in developing hydrophobic coatings showed promising results. The coatings exhibited superior water repellency and durability compared to traditional non-fluorinated coatings. This application has significant implications for industries requiring protective coatings against moisture and corrosion .

作用机制

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

相似化合物的比较

Table 1: Key Structural Features and Properties of Fluorinated Benzoic Acid Derivatives

*Estimated properties based on analogs.

Impact of Substituents on Physical and Chemical Properties

Fluorination and Acidity: The tetrafluorination at the 2,3,5,6-positions significantly lowers the pKa of the parent benzoic acid (non-fluorinated: ~9.3 vs. fluorinated: ~5.3–5.5) by stabilizing the deprotonated form through inductive effects .

Alkoxy Chain Length and Hydrophilicity: Longer alkoxy chains (e.g., hexyloxy vs. propyloxy) reduce melting points due to increased conformational flexibility (e.g., 1c: 220°C vs. 1e: 175°C) . Hydroxy-terminated chains (as in the target compound) enhance solubility in polar solvents compared to non-hydroxy analogs (e.g., acryloyloxyhexyloxy in C6-F4) .

Synthetic Yields :

生物活性

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a fluorinated aromatic compound characterized by a unique molecular structure that includes four fluorine atoms and a hydroxyhexyloxy group. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry, environmental science, and materials science.

- Molecular Formula : C13H14F4O4

- CAS Number : 1017789-70-6

- Molecular Weight : 306.25 g/mol

The presence of fluorine atoms enhances the stability and reactivity of this compound, making it suitable for various chemical reactions and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways such as:

- Signal Transduction : The compound may affect pathways involved in cellular signaling.

- Metabolic Processes : It could play a role in metabolic regulation.

- Gene Expression : Potential modulation of gene expression has been noted.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in various cellular models.

- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory cytokines.

- Hepatoprotective Properties : Similar compounds have demonstrated protective effects against liver damage induced by toxins.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, which can provide insights into the potential activities of this compound:

Table 1: Summary of Related Studies

Synthetic Routes and Applications

The synthesis of this compound typically involves:

- Starting Material : Fluorinated benzene derivatives.

- Etherification : Reaction with bromohexanol under basic conditions.

- Carboxylation : Introduction of the carboxylic acid group using carbon dioxide.

This compound is utilized in:

- Drug Development : As a scaffold for designing new therapeutic agents.

- Chemical Probes : For imaging and diagnostic applications in biology.

- Material Science : In the development of specialty chemicals with unique properties.

常见问题

Q. What are the common synthetic routes for 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the 6-hydroxyhexyloxy group to a fluorinated benzoic acid precursor. For example, fluorinated benzoic acids like 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (prepared from pentafluorobenzoic acid derivatives, as noted in ) can undergo alkylation or esterification. A general procedure (similar to and ) might use:

- Reagents: 6-hydroxyhexanol, coupling agents (e.g., DCC, DMAP), and a fluorinated benzoic acid precursor.

- Conditions: Reactions at 45–55°C under inert atmosphere (argon/nitrogen), with purification via recrystallization or column chromatography.

- Key factors: Reaction time (1–48 hours), stoichiometric ratios, and temperature control to minimize side reactions like over-alkylation. Yield optimization requires careful monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR (in DMSO-d6 or CDCl3) identify functional groups and confirm substitution patterns. Overlapping signals (e.g., aromatic protons in fluorinated regions) may require 19F NMR for resolution (see , and 8).

- LCMS: High-resolution LCMS (as in ) verifies molecular weight (C15H15F4NO4, exact mass 383.22) and purity (>99%).

- Melting Point and TLC: Consistent melting points (e.g., 217–220°C in ) and TLC retention factors (Rf) under specific solvent systems (e.g., hexane/EtOH) confirm reproducibility .

Q. What are the solubility characteristics and recommended storage conditions to maintain stability?

Methodological Answer:

- Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in ethanol/water mixtures. Limited solubility in hexane or chloroform (see ).

- Storage: Store as a powder at -20°C (3-year stability) or in solution at -80°C (2-year stability). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the introduction of the 6-hydroxyhexyloxy group while minimizing side reactions?

Methodological Answer:

- Protecting Groups: Temporarily protect the hydroxyl group in 6-hydroxyhexanol (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired esterification or oxidation.

- Coupling Agents: Use carbodiimides (DCC or EDC) with catalytic DMAP to enhance reaction efficiency (as in ).

- Reaction Monitoring: Employ in-situ FTIR or HPLC to track consumption of the starting material and detect intermediates/by-products like unsubstituted fluorobenzoic acid .

Q. How should discrepancies in NMR or LCMS data (e.g., missing signals, impurity peaks) be addressed during characterization?

Methodological Answer:

- Signal Overlap: For unresolved 13C NMR peaks (e.g., ), use DEPT or HSQC experiments to assign carbons.

- Impurity Identification: Compare LCMS fragmentation patterns with synthetic intermediates (e.g., unreacted fluorobenzoic acid precursors).

- Quantitative Analysis: Use 19F NMR integration to quantify fluorinated by-products, which lack protons and may not appear in 1H NMR .

Q. What strategies improve thermal stability for high-temperature applications (e.g., liquid crystals)?

Methodological Answer:

- Derivatization: Introduce thermally stable moieties (e.g., aromatic esters, as in ) to the hydroxyhexyloxy chain.

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under nitrogen/air. Adjust fluorination patterns (e.g., ) to enhance stability.

- Encapsulation: Formulate the compound in polymer matrices to reduce thermal degradation .

Q. What role does the fluorination pattern play in the compound’s reactivity and physicochemical properties?

Methodological Answer:

- Electronic Effects: Fluorine atoms withdraw electron density, increasing the acidity of the carboxylic acid group (pKa ~2–3) and influencing solubility.

- Steric Effects: Tetrafluoro substitution at positions 2,3,5,6 hinders rotational freedom, potentially enhancing rigidity in supramolecular assemblies (e.g., liquid crystals in ).

- Hydrogen Bonding: The hydroxyhexyloxy group can participate in H-bonding, affecting crystallinity and aggregation behavior .

Q. How can degradation products be identified and quantified under physiological conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 1–4 weeks. Analyze aliquots via LCMS to detect hydrolyzed products (e.g., free fluorobenzoic acid).

- Isotopic Labeling: Synthesize a deuterated analog to track degradation pathways via mass spectrometry.

- Pharmacokinetic Modeling: Use in vitro assays (e.g., liver microsomes) to predict metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。